4-Amino-2,5-dibromophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

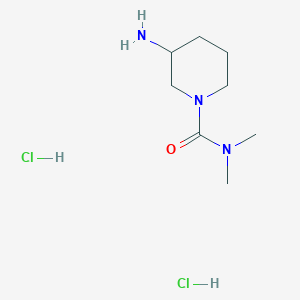

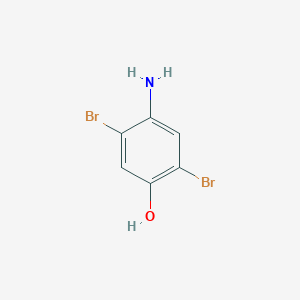

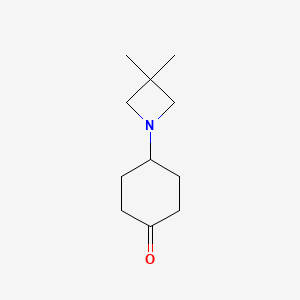

4-Amino-2,5-dibromophenol is an organic compound with the molecular formula C6H5Br2NO . It is a derivative of dibromophenols, which are a group of bromophenols consisting of one hydroxy group and two bromine atoms bonded to a benzene ring . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two bromine atoms, one hydroxy group, and one amino group . The InChI code for this compound is 1S/C6H5Br2NO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H,9H2 .Aplicaciones Científicas De Investigación

1. Biochemical Research and Enzyme Studies

4-Amino-2,5-dibromophenol is utilized in biochemical research, particularly in the study of enzymes such as dehaloperoxidase-hemoglobin from Amphitrite ornata. Researchers have used halogenated phenols, including derivatives of dibromophenol, to investigate internal substrate binding in enzymes. This approach aids in understanding the hydrogen bonding network and the active site stabilization in enzymes (Zhao, Moretto, Le, & Franzen, 2015).

2. Material Science and Polymer Synthesis

In material science, derivatives of this compound, such as 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol, have been synthesized for developing electroactive polymers. These polymers have applications in various fields due to their electrical conductivities and fluorescence properties, and are used in sensors and other electronic devices (Kaya & Aydın, 2012).

3. Environmental and Ecotoxicological Studies

Dibromophenol compounds, which are structurally related to this compound, have been the focus of environmental and ecotoxicological studies. Research in this area explores the concentrations of these compounds in the environment, their toxicokinetics and toxicodynamics, and their potential ecological risks (Koch & Sures, 2018).

4. Plant Metabolism Research

Investigations into how plants uptake and metabolize halogenated phenols, including 2,4-dibromophenol, a compound related to this compound, are crucial in understanding plant-soil interactions and the potential risks of organic contaminants in food crops. This research has implications for agricultural safety and food security (Sun et al., 2018).

5. Pharmaceutical Research and Development

Dibromophenol derivatives show potential in pharmaceutical research, particularly in the development of antimicrobial agents. Their efficacy against various bacteria, including resistant strains, highlights their potential as lead compounds in drug development (Shridhar et al., 2009).

6. Analytical Chemistry and Sensor Development

This compound and its derivatives are used in the development of sensors and analytical methods. These compounds aid in the detection of environmental pollutants and contaminants in pharmaceuticals, showcasing their importance in environmental monitoring and public health (Li et al., 2020).

Safety and Hazards

4-Amino-2,5-dibromophenol is considered hazardous. It may cause respiratory irritation, is harmful if swallowed, and can cause skin and eye irritation . It is recommended to use personal protective equipment, avoid breathing dust/fumes, and avoid contact with skin and eyes when handling this compound .

Mecanismo De Acción

Mode of Action

The mode of action of 4-Amino-2,5-dibromophenol is currently unknown due to the lack of specific studies on this compound

Biochemical Pathways

It’s worth noting that a related compound, 2-(3’,5’-dibromo-2’-methoxyphenoxy)-3,5-dibromophenol, extracted from the marine sponge phyllospongia papyracea, has been found to exhibit antimicrobial activity against bacillus subtilis, staphylococcus aureus, and campylobacter jejuni . This suggests that this compound may also interact with similar biochemical pathways.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP2C9, an enzyme involved in drug metabolism .

Análisis Bioquímico

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of different dosages of 4-Amino-2,5-dibromophenol in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

It is possible that the compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

The compound could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The compound could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

4-amino-2,5-dibromophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZGPGSMJCLWEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)O)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-(6-fluorobenzo[d]oxazol-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400846.png)

![2-chloro-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2400847.png)

![3-(3-chloro-4-methylphenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2400851.png)